[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate
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Overview
Description
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a phenylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 3-ethylphenyl isocyanate with methyl 2-phenylbutanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
- Temperature: 50-70°C
- Solvent: Anhydrous toluene or dichloromethane
- Catalyst: Tertiary amine or metal catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: The phenyl rings can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Hydrolysis: 3-ethylphenylamine and 2-phenylbutanoic acid
Oxidation: Quinones or other oxidized phenyl derivatives
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate involves the interaction of its carbamate group with biological targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary modulator of enzyme function.
Comparison with Similar Compounds
[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate can be compared with other carbamate compounds, such as:
- [(3-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate
- [(3-Propylphenyl)carbamoyl]methyl 2-phenylbutanoate
- [(3-Isopropylphenyl)carbamoyl]methyl 2-phenylbutanoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique ethyl group in this compound may influence its reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-3-15-9-8-12-17(13-15)21-19(22)14-24-20(23)18(4-2)16-10-6-5-7-11-16/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALHKGYLIJTCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C(CC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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